2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
描述
属性
IUPAC Name |
2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-29-20-14-12-18(13-15-20)24-21(28)16-30-23-26-25-22(17-8-4-2-5-9-17)27(23)19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECCDSLFVYVREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, cesium carbonate as a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary alcohols.
科学研究应用
2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antimicrobial, and anticancer agent.
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s therapeutic effects .
相似化合物的比较
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Physicochemical Properties
- Metabolic Stability: Amino or ethoxy substituents in analogues improve metabolic half-life by reducing CYP450-mediated oxidation .
常见问题
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis of triazole-based acetamides typically follows multi-step protocols involving:
Cyclocondensation : Formation of the 1,2,4-triazole core using cyclohexylamine and phenyl-substituted hydrazides under reflux in ethanol or DMF (70–90°C) .
Thioether Formation : Reaction with mercaptoacetic acid derivatives in the presence of K₂CO₃ or NaH in THF/DMF at 0–25°C to introduce the sulfanyl group .
Acetamide Coupling : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) and coupling with 4-methoxyaniline in dichloromethane (DCM) at room temperature .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Reaction yields (50–75%) depend on strict control of moisture and temperature .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is required:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (phenyl, methoxyphenyl); δ 3.7–4.2 ppm for methoxy (-OCH₃) and sulfanyl (-S-) groups .
- ¹³C NMR : Signals at 165–170 ppm for the acetamide carbonyl and 55–60 ppm for methoxy carbons .
Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error validates molecular formula (e.g., C₂₃H₂₅N₄O₂S) .
X-ray Crystallography (if crystalline): Resolves 3D conformation, including dihedral angles between triazole and phenyl rings .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
Initial screening should focus on target-agnostic and mechanism-driven assays:
Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .
Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
Note : Include positive controls and triplicate runs to minimize variability .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR requires systematic structural modifications and activity comparisons:
Core Modifications :
- Replace cyclohexyl with alkyl/aryl groups to assess steric effects .
- Substitute sulfanyl (-S-) with sulfonyl (-SO₂-) to evaluate electronic impacts .
Substituent Variations :
- Vary methoxyphenyl substituents (e.g., -OCH₃ → -NO₂, -CF₃) to probe electronic and hydrophobic interactions .
Computational Analysis :
- Perform docking (AutoDock Vina) to map binding poses with target proteins (e.g., EGFR) .
- Use QSAR models (DRAGON descriptors) to correlate substituent properties with activity .
Advanced: How can contradictory data between in vitro and in silico activity be resolved?
Methodological Answer:
Experimental Replication :
Computational Refinement :
- Re-run docking with explicit solvent models (e.g., Molecular Dynamics in GROMACS) to account for protein flexibility .
Physicochemical Profiling :
- Measure logP (HPLC) and solubility to identify bioavailability limitations affecting in vitro results .
Case Study : If docking predicts strong EGFR binding but in vitro IC₅₀ is poor, check compound stability in assay media via LC-MS .
Advanced: What computational strategies are recommended for modeling its interaction with biological targets?
Methodological Answer:
Molecular Docking :
Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hinge region in kinases) .
Free Energy Calculations :
- Compute binding free energy (MM/PBSA) to rank derivatives and prioritize synthesis .
Advanced: How can stability and degradation pathways be studied under physiological conditions?
Methodological Answer:
Forced Degradation Studies :
- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
Analytical Monitoring :
- Track degradation via HPLC-PDA at 254 nm; identify byproducts via LC-MS/MS .
Kinetic Analysis :
- Calculate half-life (t₁/₂) in PBS (pH 7.4) at 37°C to predict in vivo stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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